(E)-N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
(E)-N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound featuring a pyridine ring substituted with a bromophenyl group and multiple cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving suitable precursors.
Introduction of Cyano Groups: The cyano groups are introduced via nucleophilic substitution reactions.
Bromination: The bromophenyl group is added through an electrophilic aromatic substitution reaction.
Formation of the Imidamide Group: The final step involves the formation of the imidamide group through a condensation reaction with N,N-dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (E)-N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The cyano groups and the bromophenyl moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl derivatives: Compounds like 4-bromophenyl 4-bromobenzoate and 4-bromobiphenyl share structural similarities.
Tricyanopyridine derivatives: Compounds with similar pyridine and cyano group arrangements.
Uniqueness
(E)-N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN6/c1-24(2)10-22-17-15(9-21)13(7-19)14(8-20)16(23-17)11-3-5-12(18)6-4-11/h3-6,10H,1-2H3/b22-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAWZWGISQSPSP-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C(=C(C(=N1)C2=CC=C(C=C2)Br)C#N)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C(=C(C(=N1)C2=CC=C(C=C2)Br)C#N)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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